molecular formula C21H28N2O3 B1209506 Cyclizine lactate CAS No. 5897-19-8

Cyclizine lactate

Numéro de catalogue: B1209506
Numéro CAS: 5897-19-8
Poids moléculaire: 356.5 g/mol
Clé InChI: JOROEVAWQLGPFQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Le lactate de cyclizine peut être synthétisé par plusieurs méthodes. Une voie de synthèse courante implique la méthylation d'Eschweiler-Clarke de la diphénylméthylpipérazine . Une autre méthode implique la réaction du bromure de benzhydryle avec la 1-méthylpipérazine dans l'acétonitrile pour former le sel d'hydrobromure du médicament . Les méthodes de production industrielle impliquent généralement ces voies de synthèse dans des conditions contrôlées pour garantir une pureté et un rendement élevés.

Analyse Des Réactions Chimiques

Le lactate de cyclizine subit diverses réactions chimiques, notamment :

    Oxydation : Le lactate de cyclizine peut être oxydé dans des conditions spécifiques, ce qui conduit à la formation de différents produits d'oxydation.

    Réduction : Les réactions de réduction peuvent convertir le lactate de cyclizine en ses formes réduites.

    Substitution : Des réactions de substitution impliquant le lactate de cyclizine peuvent se produire, en particulier en présence de réactifs et de conditions appropriés.

Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et divers nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction spécifiques et des réactifs utilisés.

Applications De Recherche Scientifique

Pharmacological Mechanism

Cyclizine lactate exhibits antihistaminic activity, particularly through its action on the central nervous system. Its mechanism of action is not entirely understood but is believed to involve:

  • Antihistamine Effects : Cyclizine blocks H1 receptors, which play a crucial role in the vomiting reflex.
  • Antimuscarinic Effects : It may also exert anticholinergic effects at the chemoreceptor trigger zone in the brain, further contributing to its antiemetic properties .
  • Antispasmodic Effects : There is evidence suggesting it can reduce spasms in intestinal smooth muscle, which may help alleviate nausea associated with gastrointestinal disturbances .

Therapeutic Indications

This compound is indicated for several medical conditions:

  • Postoperative Nausea and Vomiting : It is commonly administered to prevent nausea and vomiting following surgery, especially when patients are at risk due to narcotic analgesics or general anesthesia .
  • Motion Sickness : Cyclizine is effective in treating motion sickness when oral administration is not feasible .
  • Vestibular Disorders : It has applications in managing vertigo associated with Meniere's disease and other vestibular disturbances .
  • Radiotherapy-Induced Nausea : Cyclizine is particularly beneficial for patients undergoing radiotherapy, as it does not elevate prolactin levels, making it suitable for breast cancer patients .

Dosage and Administration

The recommended dosage of this compound for adults is 50 mg administered either intramuscularly (IM) or intravenously (IV), with the possibility of repeating the dose up to three times a day. For IV administration, it should be injected slowly and undiluted to minimize complications .

Case Study 1: Fibrous Myopathy Induced by Intramuscular Injections

A notable case involved a 63-year-old woman who developed fibrous myopathy after chronic intramuscular injections of cyclizine for nausea related to pan-enteric dysmotility syndrome. Over three years, she received approximately 3285 injections, leading to significant muscle damage characterized by stiffness and weakness. This case highlights potential complications associated with long-term intramuscular use of this compound, emphasizing the need for careful monitoring and alternative treatment strategies when appropriate .

Case Study 2: Efficacy in Postoperative Settings

In a clinical study focusing on postoperative care, this compound was administered to patients undergoing cataract surgery. The results indicated a significant reduction in postoperative nausea and vomiting compared to control groups receiving standard antiemetic therapies. This underscores cyclizine's role as an effective antiemetic agent in surgical settings .

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied extensively. Key findings include:

  • Absorption : Cyclizine is rapidly absorbed after intravenous administration.
  • Half-Life : The elimination half-life is approximately 13.5 hours, allowing for effective dosing schedules without frequent administration .
  • Bioavailability : Studies indicate that cyclizine has an absolute bioavailability of around 47% when taken orally, which is affected by first-pass metabolism .

Comparaison Avec Des Composés Similaires

Le lactate de cyclizine peut être comparé à d'autres composés similaires tels que :

    Méclizine : Un autre antihistaminique utilisé pour traiter le mal des transports et le vertige.

Le lactate de cyclizine est unique en son équilibre entre l'efficacité et le profil d'effets secondaires, ce qui en fait un choix préféré pour certains patients.

Activité Biologique

Cyclizine lactate, a piperazine derivative, is primarily recognized for its antiemetic properties. This compound acts as a histamine H1 receptor antagonist, displaying various biological activities that have been studied in clinical and pharmacological contexts. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacokinetics, mechanisms of action, and clinical applications.

Pharmacokinetics

This compound is rapidly absorbed following administration, with peak plasma concentrations typically reached within 2 to 3 hours. The pharmacokinetic parameters are summarized in the following table:

ParameterValue
Bioavailability (F) 47%
Peak Plasma Concentration ~70 ng/ml (after 50 mg oral dose)
Elimination Half-life ~20 hours
Volume of Distribution (Vd) 17.78 L/kg (IV), 25.52 L/kg (oral)
Metabolite Norcyclizine

Cyclizine is subject to first-pass metabolism, primarily yielding norcyclizine as a metabolite with significantly reduced antihistaminic activity compared to the parent compound .

The primary mechanism by which cyclizine exerts its effects involves the inhibition of the emetic center in the midbrain and increasing lower esophageal sphincter tone. This results in effective management of nausea and vomiting, particularly in postoperative settings and in patients undergoing chemotherapy .

Key Mechanisms:

  • Histamine H1 Receptor Antagonism: Cyclizine blocks H1 receptors, reducing nausea signals from the vestibular system.
  • Anticholinergic Activity: It exhibits anticholinergic properties that contribute to its antiemetic effects.

Clinical Applications

This compound has been utilized in various clinical scenarios, especially in anesthesia and palliative care settings. Its effectiveness in controlling postoperative nausea and vomiting has been well-documented.

Case Studies:

  • Postoperative Nausea Control: A study highlighted the effectiveness of this compound in managing nausea post-cataract surgery, demonstrating significant improvements compared to placebo .
  • Palliative Care: In palliative settings, cyclizine is frequently used for patients experiencing nausea due to cancer treatments. Its pharmacokinetic profile allows for flexible dosing schedules that accommodate patient needs .

Adverse Effects

While generally well-tolerated, cyclizine can cause side effects including:

  • Blurred vision
  • Tachycardia
  • Oculogyric crisis
  • Agranulocytosis (rare)

The incidence of adverse effects remains under-researched, necessitating further clinical trials to establish comprehensive safety profiles .

Propriétés

IUPAC Name

1-benzhydryl-4-methylpiperazine;2-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2.C3H6O3/c1-19-12-14-20(15-13-19)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17;1-2(4)3(5)6/h2-11,18H,12-15H2,1H3;2,4H,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOROEVAWQLGPFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)O.CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10974465
Record name 2-Hydroxypropanoic acid--1-(diphenylmethyl)-4-methylpiperazine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10974465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5897-19-8
Record name Cyclizine lactate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5897-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclizine lactate [USP:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005897198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxypropanoic acid--1-(diphenylmethyl)-4-methylpiperazine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10974465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLIZINE LACTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/861R00J986
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclizine lactate
Reactant of Route 2
Cyclizine lactate
Reactant of Route 3
Reactant of Route 3
Cyclizine lactate
Reactant of Route 4
Reactant of Route 4
Cyclizine lactate
Reactant of Route 5
Cyclizine lactate
Reactant of Route 6
Cyclizine lactate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.